molecular formula C11H16Cl2N2 B1448166 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride CAS No. 1428099-97-1

4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride

Cat. No. B1448166
CAS RN: 1428099-97-1
M. Wt: 247.16 g/mol
InChI Key: FTXBSBOYFXQMNQ-UHFFFAOYSA-N
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Description

“4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1428099-97-1 . It has a molecular weight of 247.17 . The IUPAC name for this compound is 4-methyl-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H . This code gives a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Neuroscience Research

This compound has been utilized in neuroscience to explore neurodegenerative diseases. Its structure is similar to that of MPTP, a neurotoxin used to induce Parkinson’s disease in animal models. This similarity suggests potential applications in studying neuroprotective strategies and understanding the mechanisms of neurodegeneration .

Pharmacology

In pharmacology, the tetrahydropyridine moiety present in this compound is of interest due to its potential anti-inflammatory and anticancer properties. Research has focused on synthesizing THP derivatives and studying their structure-activity relationships to develop new therapeutic agents .

Biochemistry

Biochemically, the compound’s ability to be metabolized into active metabolites that can cause oxidative stress is significant. This property is essential for studying oxidative damage and the body’s response to such stress at a molecular level .

Molecular Biology

The compound’s interactions with various molecular pathways, particularly those involving nicotinic acetylcholine receptors, are of interest in molecular biology. These interactions could provide insights into the development of new drugs targeting these receptors.

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features are valuable for drug design. Its bipyridine structure, combined with the tetrahydropyridine ring, offers a scaffold for developing compounds with specific pharmacological activities .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, allowing for the creation of complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile reagent for constructing new chemical entities with potential biological activities .

Safety and Hazards

The compound has some safety warnings associated with it. The hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXBSBOYFXQMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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